molecular formula C16H20O7S B043423 1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose CAS No. 81028-98-0

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose

Cat. No. B043423
CAS RN: 81028-98-0
M. Wt: 356.4 g/mol
InChI Key: ZRGAFSDLQODLRO-GZBLMMOJSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose involves multiple steps, starting from galactopyranosyl bromide, leading to complex sugar ortho esters and disaccharide derivatives through condensation reactions and subsequent modifications (Bochkov & Kalinevitch, 1974). These synthetic routes provide access to a variety of structural motifs essential for further chemical transformations.

Molecular Structure Analysis

The molecular structure and conformational preferences of this compound and its derivatives have been explored using NMR, molecular modeling, and X-ray diffraction techniques, revealing insights into their three-dimensional arrangement and the influence of substituents on their spatial configuration (Midland et al., 1994; Krajewski et al., 1985). These analyses are crucial for understanding the reactivity and interaction patterns of these molecules.

Chemical Reactions and Properties

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose undergoes a variety of chemical reactions, including nucleophilic substitution to yield heterocyclic derivatives (Alho, D’Accorso & Thiel, 1996) and intramolecular displacement reactions in specific conditions (Hughes, 1969). These reactions are indicative of the compound's versatility as a synthetic building block.

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, of compounds in this category are influenced by their structural elements and substituents, which can be elucidated through comprehensive spectroscopic and crystallographic studies (Hoogendorp, Kok & Romers, 1983). These properties are essential for determining the conditions under which these compounds can be manipulated in the laboratory.

Scientific Research Applications

  • Synthesis of C-variegated α-desoxycyclitole : This compound is used in the synthesis of C-variegated α-desoxycyclitole from 1,6-anhydrohexopyranoses (Klemer & Kohla, 1984).

  • Synthesis of 1,4-oxazepanes and derivatives : It plays a key role in synthesizing 1,4-oxazepanes and their derivatives (Trtek et al., 2004).

  • Synthesis of 1,6-anhydro derivatives of 2-amino-2-deoxy-α-D-talopyranose : This molecule is crucial in synthesizing 1,6-anhydro derivatives of 2-amino-2-deoxy-α-D-talopyranose (Chatterjee et al., 1968).

  • Syntheses of C(1 -> 3)-linked disaccharides : The compound is used in short, stereoselective syntheses of C(1 -> 3)-linked disaccharides (Zhu & Vogel, 1998).

  • Glycosylation of 1,23,4-di-O-isopropylidene-α-D-galactopyranose

    : It can be used for the glycosylation of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, as a sugar ortho ester (Bochkov & Kalinevitch, 1974).

  • Synthesis of various 1,6-anhydro derivatives : It is a key molecule in synthesizing various 1,6-anhydro derivatives, including 1,6-anhydro-3,4-O-isopropylidene-α-D-galactopyranose (Hughes, 1968).

  • Formation of methyl 2,6-anhydro-3,4-O-isopropylidene-α and β-D-talopyranosides : This process occurs via intramolecular displacement in the methanolysis of 1,6-anhydro-3,4-O-isopropylidene-2-O-methylsulphonyl-β-D-galactopyranose (Hughes, 1969).

  • Synthesis of derivatives from D-galactose and D-mannose : It is synthesized from derivatives of D-galactose and D-mannose (Horton & Jewell, 1967).

  • Applications in carbohydrate chemistry : For instance, as a protecting group in the synthesis of various derivatives (Gent, Gigg, & Penglis, 1976).

  • Synthesis of various biological and chemical compounds : Including 6-S-heterocyclic derivatives and cyanoethylidene derivatives (Alho, D'Accorso, & Thiel, 1996; Vogel et al., 2007).

Future Directions

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose is primarily used in research, specifically in the study of potential treatments for diseases like diabetes . It contributes to the synthesis and development of certain diabetic drugs .

properties

IUPAC Name

[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O7S/c1-9-4-6-10(7-5-9)24(17,18)23-14-13-12(21-16(2,3)22-13)11-8-19-15(14)20-11/h4-7,11-15H,8H2,1-3H3/t11-,12+,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGAFSDLQODLRO-GZBLMMOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3[C@H]([C@H]4CO[C@@H]2O4)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125884
Record name β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose

CAS RN

81028-98-0
Record name β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81028-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose toluene-p-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081028980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-anhydro-3,4-O-isopropylidene)-β-D-galactopyranose toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Boudaba, N Benabbes, AE BOUJERDA - 2022 - dspace.univ-jijel.dz
Dans le cadre de la découverte du nouveau antioxydant à partir des sources naturelles, on s’est intéressé dans ce travail sur l’étude phytochimique de la plante (Ruta graveolens) : l’…
Number of citations: 0 dspace.univ-jijel.dz

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